6,7-Dimethoxy-2-aminotetraline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-aminotetraline hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.
Reduction: The ketone group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-aminotetraline hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-2-aminotetraline hydrobromide is widely used in scientific research due to its role as a dopamine receptor agonist. Some of its applications include:
Chemistry: Used as a model compound to study the effects of dopamine receptor activation.
Biology: Employed in studies to understand the role of dopamine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Industry: Used in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
6,7-Dimethoxy-2-aminotetraline hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and neuronal activity. The compound’s effects are mediated through the activation of adenylate cyclase and subsequent increase in cyclic AMP levels .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with similar properties.
3-[2-(Dipropylamino)ethyl]phenol hydrobromide: Also a dopamine receptor agonist.
Uniqueness
6,7-Dimethoxy-2-aminotetraline hydrobromide is unique due to its specific structure, which allows it to selectively activate dopamine receptors. Its methoxy groups and tetraline backbone contribute to its high affinity and specificity for these receptors, making it a valuable tool in dopamine-related research .
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.BrH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUWSBWZWNOKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)N)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.